molecular formula C5H9NO2 B7952050 3-Hydroxycyclobutane-1-carboxamide

3-Hydroxycyclobutane-1-carboxamide

Cat. No.: B7952050
M. Wt: 115.13 g/mol
InChI Key: RNDYEEJJKAZJSH-UHFFFAOYSA-N
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Description

3-Hydroxycyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H9NO2. It is a cyclobutane derivative featuring a hydroxyl group and a carboxamide group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclobutane-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct amidation of 3-hydroxycyclobutanecarboxylic acid with ammonia or an amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . This reaction proceeds with moderate to excellent yields and high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxocyclobutane-1-carboxamide.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-Oxocyclobutane-1-carboxamide

    Reduction: 3-Hydroxycyclobutanamine

    Substitution: 3-Halocyclobutane-1-carboxamide

Mechanism of Action

The mechanism of action of 3-Hydroxycyclobutane-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and carboxamide groups enable the compound to form stable complexes with enzymes and proteins, thereby modulating their activity. This property makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxamide groups on the cyclobutane ring. This dual functionality allows for diverse chemical reactivity and the ability to form multiple types of interactions with biological molecules, making it a valuable compound in various research applications .

Biological Activity

3-Hydroxycyclobutane-1-carboxamide (C5H9NO2) is a cyclobutane derivative characterized by the presence of both a hydroxyl and a carboxamide group. This compound has garnered attention in various fields of research, particularly due to its unique structural features that facilitate diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxyl (-OH) group and a carboxamide (-CONH2) group. The molecular structure can be represented as follows:

Molecular Formula C5H9NO2\text{Molecular Formula C}_5\text{H}_9\text{NO}_2

The presence of these functional groups allows the compound to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The hydroxyl and carboxamide groups enable the formation of stable complexes with proteins and enzymes.
  • Non-Covalent Interactions : These interactions modulate the activity of biological molecules, making it a valuable tool in enzyme inhibition studies.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

2. Enzyme Inhibition

The compound has been used to study enzyme inhibition, particularly focusing on urease and other key enzymes involved in metabolic pathways. Its ability to form stable complexes with these enzymes suggests potential applications in treating conditions associated with enzyme dysregulation.

3. Antitumor Activity

Preliminary studies have explored the antitumor potential of this compound. It has demonstrated cytotoxic effects against several human tumor cell lines, indicating its potential as an anticancer agent. The relationship between its chemical structure and cytotoxicity remains an area for further investigation.

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of this compound:

Study Biological Activity Findings
Study AAntimicrobialSignificant inhibition against Gram-positive bacteria was observed.
Study BEnzyme InhibitionEffective urease inhibitor with IC50 values comparable to standard inhibitors.
Study CAntitumorInduced apoptosis in human cancer cell lines with varying efficacy.

Properties

IUPAC Name

3-hydroxycyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(8)3-1-4(7)2-3/h3-4,7H,1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYEEJJKAZJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.